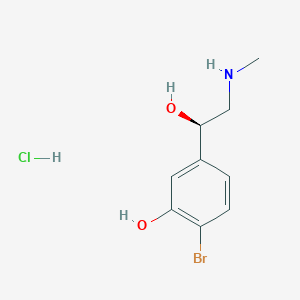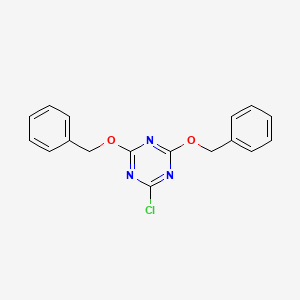
2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Reactivity Studies
A study examined the reactivity of acid-catalyzed O-benzylation using compounds related to 2,4-bis(benzyloxy)-6-chloro-1,3,5-triazine. The research focused on understanding the effects of different triazine structures on reactivity. This provides insights into the development of more efficient acid-catalyzed alkylating reagents (Fujita, Hayakawa, & Kunishima, 2015).
Synthesis of Complexes
Another study involved the synthesis of dendrimeric melamine cored complexes using triazine derivatives, including those similar to this compound. These complexes were characterized for their magnetic behaviors, indicating potential applications in materials science (Uysal & Koç, 2010).
Molecular Conformation Studies
A study on a triazine derivative showcased an interesting molecular conformation. This research highlights the unique structural aspects of triazine derivatives, contributing to a deeper understanding of their potential applications in molecular design (Peter, Heerden, & Munro, 2007).
Polyamide Synthesis
Research on the synthesis of aromatic polyamides containing s-triazine rings, akin to this compound, explored their potential in creating new polymeric materials. These polyamides showed promising properties like good solubility and thermal stability, making them candidates for advanced material applications (Sagar et al., 1997).
Applications in Supramolecular Chemistry
A study on the synthesis and characterization of pyrazolyl bistriazines under microwave irradiation demonstrated their potential in supramolecular chemistry. These compounds, related to triazine derivatives, can be used to create extended supramolecular polymers with interesting properties like fluorescence (Moral et al., 2010).
Wirkmechanismus
Target of Action
Related compounds have been shown to interact with proteins such as heat shock protein 90 (hsp90) and histone deacetylase 6 (hdac6) . These proteins play crucial roles in cellular processes such as protein folding, degradation, and gene expression.
Mode of Action
For instance, inhibition of HSP90 can disrupt protein folding and degradation, while inhibition of HDAC6 can alter gene expression .
Biochemical Pathways
Similarly, inhibition of HDAC6 can alter the acetylation state of histones, affecting gene expression .
Pharmacokinetics
Related compounds are typically well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, affecting their bioavailability and half-life.
Result of Action
These effects could potentially disrupt cellular processes and lead to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound is typically stored at room temperature for stability .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as heat shock protein 90 (HSP90), where it acts as an inhibitor . The interaction between this compound and HSP90 involves binding to the N-terminal domain of the protein, leading to the inhibition of its chaperone activity. This inhibition disrupts the folding and stabilization of client proteins, ultimately affecting various cellular processes.
Cellular Effects
The effects of this compound on cellular function are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting HSP90, this compound induces the degradation of client proteins such as AKT and ERK, which are crucial for cell survival and proliferation . This leads to altered cell signaling and reduced cell viability, particularly in cancer cells. Additionally, the compound has been observed to affect gene expression by modulating the heat shock response, further impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the N-terminal domain of HSP90, inhibiting its ATPase activity and preventing the proper folding of client proteins . This inhibition leads to the accumulation of misfolded proteins, triggering cellular stress responses and apoptosis. The molecular mechanism also involves the disruption of protein-protein interactions essential for the stability and function of HSP90 client proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to this compound has been shown to result in sustained inhibition of HSP90 activity and prolonged cellular stress responses. These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits HSP90 activity without causing significant toxicity . At higher doses, this compound can induce adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects underscore the importance of optimizing dosage regimens to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes biotransformation primarily through hepatic enzymes, leading to the formation of metabolites that are excreted via the renal route . The metabolic flux and levels of metabolites are influenced by the activity of enzymes such as cytochrome P450, which play a crucial role in the compound’s biotransformation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cellular membranes, allowing it to accumulate in various cellular compartments. The distribution of this compound is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound predominantly localizes to the cytoplasm, where it interacts with HSP90 and other target proteins . Post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its therapeutic potential by ensuring precise targeting of cellular pathways.
Eigenschaften
IUPAC Name |
2-chloro-4,6-bis(phenylmethoxy)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-15-19-16(22-11-13-7-3-1-4-8-13)21-17(20-15)23-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDFUXJROYAXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=N2)Cl)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40827051 | |
| Record name | 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40827051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
851030-18-7 | |
| Record name | 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40827051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Bis(benzyloxy)-6-chloro-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



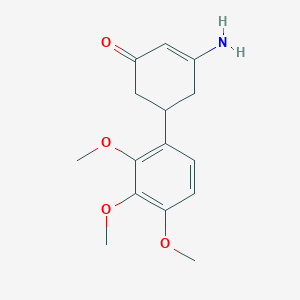
![3-(3-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376975.png)
![6-(1-Piperazinyl)imidazo[1,2-B]pyridazine](/img/structure/B1376977.png)
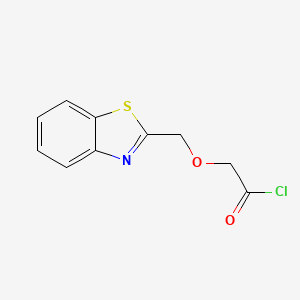

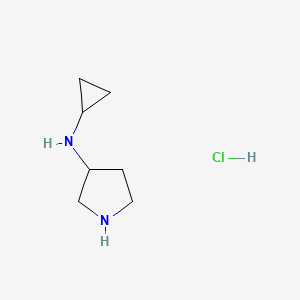
![tert-Butyl 3-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate](/img/structure/B1376983.png)
![Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B1376984.png)
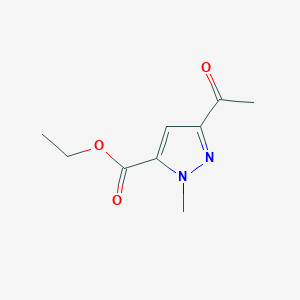
![2-(2-Aminoethyl)-3',6'-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B1376989.png)

![tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B1376994.png)

